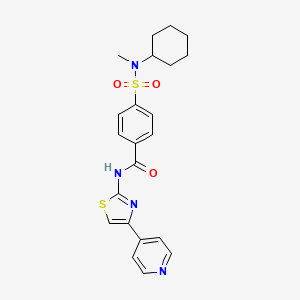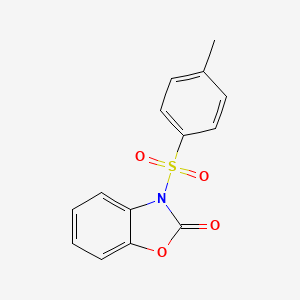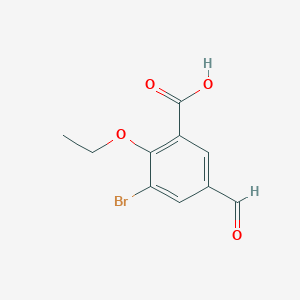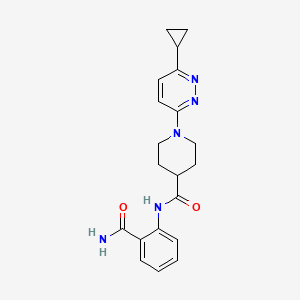![molecular formula C22H22N2O4S B3018748 7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874807-05-3](/img/structure/B3018748.png)
7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrole, a chromene, a thiophene, and a morpholine ring. These functional groups suggest that the compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it may have a planar structure, which could lead to interesting electronic properties. The morpholine ring is a heterocycle containing both nitrogen and oxygen, which could introduce additional reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be dominated by its aromatic rings. The pyrrole and thiophene rings are electron-rich and could undergo electrophilic aromatic substitution. The morpholine ring could potentially undergo reactions at the nitrogen .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the morpholine ring could make the compound more polar, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research into similar compounds has explored the synthesis and reactivity of complex heterocyclic structures, which could be relevant for understanding the synthetic routes and chemical behavior of the compound . For example, the study on "Dichotomy in the Ring Opening Reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with Cyclic Secondary Amines" by Šafár̆ et al. (2000) demonstrates the nuanced reactivity of heterocyclic compounds with secondary amines, which could inform synthetic strategies for the target compound (Šafár̆ et al., 2000).
Polymerization and Material Science
Studies on the polymerization of related heterocyclic compounds, such as the work by Mallakpour et al. (1998) on "Polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole dianion with alkyldihalides", highlight the potential for incorporating the target compound into novel polymeric materials with unique properties (Mallakpour et al., 1998).
Electron Transport and Solar Cell Applications
The application of structurally similar compounds in electronic devices, such as solar cells, is evidenced by research like "Alcohol-Soluble n-Type Conjugated Polyelectrolyte as Electron Transport Layer for Polymer Solar Cells" by Hu et al. (2015), suggesting the potential of the compound for use in electronic or photovoltaic applications (Hu et al., 2015).
Solvent Selection and Material Compatibility
The selection of appropriate solvents for processing and application of the compound can be informed by studies like "A Systematic Approach to Solvent Selection Based on Cohesive Energy Densities in a Molecular Bulk Heterojunction System" by Walker et al. (2011), which explores the solubility parameters of related compounds for optimizing material processing and device fabrication (Walker et al., 2011).
Crystal Structures and Molecular Interactions
Research into the crystal structures and molecular interactions of related compounds, such as "Three novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone: Synthesis, crystal structures and molecular interactions" by Kaynak et al. (2013), can provide insights into the molecular geometry, electronic structure, and potential intermolecular interactions of the target compound, which are crucial for understanding its behavior in solid-state applications (Kaynak et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-14-4-5-16-15(13-14)20(25)18-19(17-3-2-12-29-17)24(22(26)21(18)28-16)7-6-23-8-10-27-11-9-23/h2-5,12-13,19H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIKBEFWWJTRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3018671.png)




![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3018677.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)


![1-[6-(methylsulfanyl)pyridine-3-carbonyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B3018684.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)
